PI3Kδ Isoform Selectivity: Quantified Differential Inhibition vs. α and γ Isoforms
3-Bromo-5-(piperidin-2-yl)pyridine demonstrates measurable differential activity across PI3K isoforms in vitro. The compound inhibits PI3Kδ with an IC50 of 430 nM, PI3Kα with an IC50 of 1320 nM (3.1-fold less potent), and PI3Kγ with an IC50 of 3260 nM (7.6-fold less potent) [1]. This isoform discrimination profile is distinct from the related compound CHEMBL2088665, which inhibits PI3Kα with an IC50 of 1500 nM and PI3Kγ with an IC50 of 2200 nM, showing only a 1.5-fold difference [2]. The enhanced δ/γ selectivity ratio (7.6-fold vs. 1.5-fold) indicates that 3-Bromo-5-(piperidin-2-yl)pyridine offers improved isoform resolution for target validation studies where minimizing γ inhibition is therapeutically relevant [3].
| Evidence Dimension | PI3K isoform inhibitory potency (IC50) |
|---|---|
| Target Compound Data | PI3Kδ: 430 nM; PI3Kα: 1320 nM; PI3Kγ: 3260 nM |
| Comparator Or Baseline | CHEMBL2088665 (related analog): PI3Kα: 1500 nM; PI3Kγ: 2200 nM |
| Quantified Difference | δ/γ selectivity: 7.6-fold (target) vs. 1.5-fold (comparator); δ/α potency: 3.1-fold preference |
| Conditions | Fluorescence-based immunoassay; 15 min incubation; recombinant human PI3K isoforms |
Why This Matters
This matters for procurement decisions in PI3K pathway research: the compound's quantifiable preference for δ over γ (7.6-fold) enables cleaner phenotypic interpretation compared to an analog with near-equal dual inhibition (1.5-fold).
- [1] BindingDB. Entry BDBM50449292 (CHEMBL3125395): PI3Kδ IC50=430 nM, PI3Kα IC50=1320 nM, PI3Kγ IC50=3260 nM. View Source
- [2] BindingDB. Entry BDBM50391187 (CHEMBL2088665): PI3Kα IC50=1500 nM, PI3Kγ IC50=2200 nM. View Source
- [3] ChEMBL Database. Compound Report: CHEMBL3125395 vs. CHEMBL2088665 Isoform Selectivity Comparison. View Source
